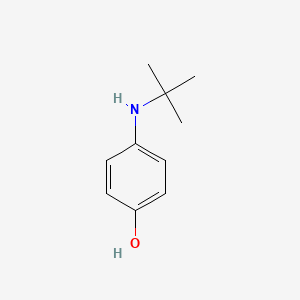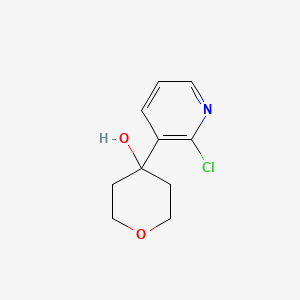
4-(2-chloropyridin-3-yl)oxan-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-chloropyridin-3-yl)oxan-4-ol is an organic compound that features a pyridine ring substituted with a chlorine atom at the 2-position and a tetrahydropyran ring with a hydroxyl group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloropyridin-3-yl)oxan-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloropyridine and tetrahydropyran-4-ol.
Reaction Conditions: The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation. The temperature is maintained at 0°C to control the reaction rate.
Reagents: Lithium aluminum hydride (LiAlH4) is used as a reducing agent to facilitate the formation of the desired product.
Procedure: The reaction mixture is stirred for a specified period, and the progress is monitored using thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous monitoring systems to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
4-(2-chloropyridin-3-yl)oxan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products
Oxidation: Formation of 4-(2-Chloropyridin-3-YL)tetrahydro-2H-pyran-4-one.
Reduction: Formation of 4-(2-Chloropiperidin-3-YL)tetrahydro-2H-pyran-4-OL.
Substitution: Formation of 4-(2-Aminopyridin-3-YL)tetrahydro-2H-pyran-4-OL or 4-(2-Thiopyridin-3-YL)tetrahydro-2H-pyran-4-OL.
科学研究应用
4-(2-chloropyridin-3-yl)oxan-4-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a building block for agrochemicals.
作用机制
The mechanism of action of 4-(2-chloropyridin-3-yl)oxan-4-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
4-(2-Chloropyridin-3-YL)tetrahydro-2H-thiopyran-4-OL: Similar structure but with a sulfur atom replacing the oxygen in the tetrahydropyran ring.
2-Chloro-3-hydroxypyridine: Lacks the tetrahydropyran ring but has a similar pyridine structure with a hydroxyl group.
Uniqueness
4-(2-chloropyridin-3-yl)oxan-4-ol is unique due to its combination of a chloropyridine and a tetrahydropyran ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C10H12ClNO2 |
|---|---|
分子量 |
213.66 g/mol |
IUPAC 名称 |
4-(2-chloropyridin-3-yl)oxan-4-ol |
InChI |
InChI=1S/C10H12ClNO2/c11-9-8(2-1-5-12-9)10(13)3-6-14-7-4-10/h1-2,5,13H,3-4,6-7H2 |
InChI 键 |
JNOILJHUZWJKFC-UHFFFAOYSA-N |
规范 SMILES |
C1COCCC1(C2=C(N=CC=C2)Cl)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
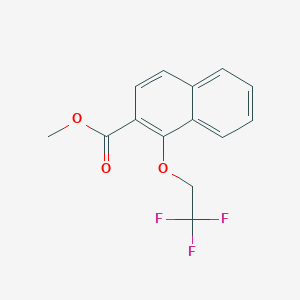

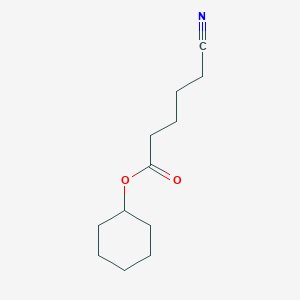
![4-[N-(2-pyrimidinyl)aminomethyl]aniline](/img/structure/B8577083.png)
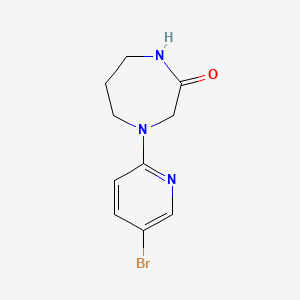

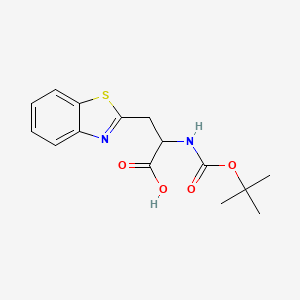
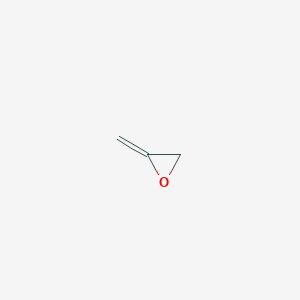
![6-Chloro-1,4-dihydro-benzo[d][1,3]oxazin-2-one](/img/structure/B8577120.png)
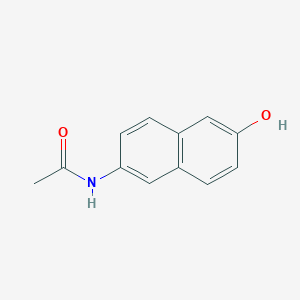
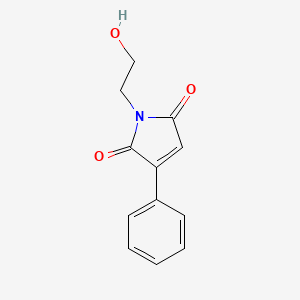

![4-[(2-aminobenzoyl)amino]Benzoic acid methyl ester](/img/structure/B8577148.png)
